molecular formula C42H63ClN10O7 B13412295 Z-Val-Lys-Lys-Arg-4MbetaNA CAS No. 71003-01-5

Z-Val-Lys-Lys-Arg-4MbetaNA

Cat. No.: B13412295
CAS No.: 71003-01-5
M. Wt: 855.5 g/mol
InChI Key: YUFHWAINYSEMML-WGLNLRFBSA-N
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Description

Z-Val-Lys-Lys-Arg-4-methoxy-beta-naphthylamide is a synthetic peptide substrate commonly used in biochemical research. It is particularly known for its application as a fluorogenic substrate for cathepsin B, an enzyme involved in protein degradation. The compound’s structure includes a sequence of amino acids (valine, lysine, lysine, arginine) linked to a 4-methoxy-beta-naphthylamide group, which allows for the detection of enzymatic activity through fluorescence.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Val-Lys-Lys-Arg-4-methoxy-beta-naphthylamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Coupling: Each amino acid is coupled to the resin-bound peptide using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt).

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of Z-Val-Lys-Lys-Arg-4-methoxy-beta-naphthylamide follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity. The use of advanced chromatographic techniques ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

Z-Val-Lys-Lys-Arg-4-methoxy-beta-naphthylamide primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes such as cathepsin B. The hydrolysis of the peptide bond releases the 4-methoxy-beta-naphthylamide group, which can be detected fluorometrically.

Common Reagents and Conditions

    Enzymes: Cathepsin B or other proteases.

    Buffers: Phosphate-buffered saline (PBS) or other suitable buffers to maintain the pH.

    Conditions: Typically, reactions are carried out at physiological pH (around 7.4) and temperature (37°C).

Major Products

The major product of the enzymatic hydrolysis of Z-Val-Lys-Lys-Arg-4-methoxy-beta-naphthylamide is 4-methoxy-beta-naphthylamine, which exhibits fluorescence and can be quantified to measure enzyme activity.

Scientific Research Applications

Z-Val-Lys-Lys-Arg-4-methoxy-beta-naphthylamide is widely used in scientific research due to its sensitivity and specificity as a fluorogenic substrate. Some key applications include:

    Biochemistry: Used to study the activity of cathepsin B and other proteases.

    Cell Biology: Employed in assays to measure protease activity in cell lysates or live cells.

    Medicine: Utilized in diagnostic assays to detect protease activity associated with diseases such as cancer and neurodegenerative disorders.

    Industry: Applied in the development of protease inhibitors and other therapeutic agents.

Mechanism of Action

The mechanism of action of Z-Val-Lys-Lys-Arg-4-methoxy-beta-naphthylamide involves its recognition and cleavage by proteolytic enzymes. The peptide sequence is specifically designed to be a substrate for cathepsin B. Upon cleavage, the 4-methoxy-beta-naphthylamide group is released, producing a fluorescent signal that can be measured. This allows researchers to quantify enzyme activity and study the kinetics of proteolysis.

Comparison with Similar Compounds

Z-Val-Lys-Lys-Arg-4-methoxy-beta-naphthylamide is unique due to its specific amino acid sequence and the presence of the 4-methoxy-beta-naphthylamide group. Similar compounds include:

    Z-Phe-Arg-4-methoxy-beta-naphthylamide: Another fluorogenic substrate for cathepsin B, differing in the amino acid sequence.

    Z-Arg-Arg-4-methoxy-beta-naphthylamide: Used for studying other proteases with different substrate specificities.

    Z-Val-Lys-Lys-Arg-2-naphthylamide: A variant with a different naphthylamide group, affecting its fluorescence properties.

These compounds are used in various assays to study different proteases and their inhibitors, highlighting the versatility and importance of fluorogenic substrates in biochemical research.

Properties

CAS No.

71003-01-5

Molecular Formula

C42H63ClN10O7

Molecular Weight

855.5 g/mol

IUPAC Name

benzyl N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate;hydrochloride

InChI

InChI=1S/C42H62N10O7.ClH/c1-27(2)36(52-42(57)59-26-28-14-5-4-6-15-28)40(56)51-33(19-10-12-22-44)39(55)49-32(18-9-11-21-43)38(54)50-34(20-13-23-47-41(45)46)37(53)48-30-24-29-16-7-8-17-31(29)35(25-30)58-3;/h4-8,14-17,24-25,27,32-34,36H,9-13,18-23,26,43-44H2,1-3H3,(H,48,53)(H,49,55)(H,50,54)(H,51,56)(H,52,57)(H4,45,46,47);1H/t32-,33-,34-,36-;/m0./s1

InChI Key

YUFHWAINYSEMML-WGLNLRFBSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)OCC3=CC=CC=C3.Cl

Canonical SMILES

CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)OCC3=CC=CC=C3.Cl

Origin of Product

United States

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